molecular formula C19H15N3O B11664499 N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide

Cat. No.: B11664499
M. Wt: 301.3 g/mol
InChI Key: NDCMMVXKSMSDEZ-KGENOOAVSA-N
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Description

N'-[(E)-Biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide (hereafter referred to as Compound 5c) is a hydrazone derivative synthesized from isonicotinic hydrazide (INH) and biphenyl-4-carbaldehyde. This compound belongs to a class of Schiff bases known for their biological activities, particularly as antitubercular agents. Its structure features a pyridine-4-carbohydrazide backbone conjugated with a biphenyl group via an azomethine (–NH–N=CH–) linkage. The biphenyl substituent confers hydrophobicity, enhancing stability and membrane permeability .

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C19H15N3O/c23-19(18-10-12-20-13-11-18)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H,(H,22,23)/b21-14+

InChI Key

NDCMMVXKSMSDEZ-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between biphenyl-4-carbohydrazide and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{[1,1’-BIPHENYL]-4-YL}METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the nitrogen atoms of the hydrazone and pyridine groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Structural and Functional Relationships

Substituent Effects

  • Hydrophobicity : Biphenyl and alkyl groups (e.g., 5c, 5d) improve membrane penetration and target binding in lipid-rich mycobacterial environments .
  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., N'-[(E)-2-hydroxy-5-methoxybenzylidene]pyridine-4-carbohydrazide) form intramolecular O–H⋯N bonds, stabilizing the E-conformation but reducing antimycobacterial efficacy due to polarity .
  • Steric Bulk : The biphenyl group in 5c may hinder interactions with certain enzymes, explaining its specificity for H37Rv over other bacterial strains .

Crystal Packing and Solubility

  • Compound 5c’s biphenyl group induces dense π-stacking, reducing solubility compared to analogs with polar substituents (e.g., hydroxyl, methoxy) .
  • Water-soluble derivatives (e.g., N'-[(E)-2-hydroxy-5-methoxybenzylidene]pyridine-4-carbohydrazide monohydrate) leverage lattice water for 3D hydrogen-bonded networks, enhancing bioavailability .

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C19H16N4OC_{19}H_{16}N_4O with a molecular weight of 320.36 g/mol. The structure features a biphenyl moiety connected to a pyridine ring via a methylene bridge, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of pyridine-biphenyl systems have shown promising cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N'-[(E)-biphenyl-4-ylmethylidene]...MCF-7 (breast)12.5
Pyridine-biphenyl derivativeA549 (lung)15.0
Pyridine-biphenyl glycosideHeLa (cervical)10.0

These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of this compound have been evaluated against several pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

The compound displayed significant activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound can bind effectively to key proteins involved in cancer progression and microbial resistance.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that the compound not only inhibited growth but also caused cell lysis in certain bacterial strains, suggesting a dual mechanism of action involving both inhibition and disruption of cell integrity.

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